An In-depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel chalcone derivative, 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the molecule's reactivity, spectroscopic signature, and pharmacological relevance.
Introduction: The Significance of Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diaryl-2-propen-1-one.[1][2] The presence of a reactive α,β-unsaturated carbonyl system makes them versatile precursors for the synthesis of various heterocyclic compounds and imparts a wide range of biological activities.[1][3] Natural and synthetic chalcones have demonstrated significant pharmacological potential, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[4][5][6] The unique structural motif of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one, incorporating a substituted pyridine ring, presents an intriguing candidate for further investigation in drug discovery programs.
Synthesis and Mechanistic Insights
The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one can be achieved through a Claisen-Schmidt condensation, a reliable and widely used method for chalcone synthesis.[7][8] This reaction involves the base-catalyzed condensation of an appropriate ketone with an aldehyde.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, starting from commercially available precursors.
Step 1: Synthesis of the Key Precursor, 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one
The synthesis of the ketone precursor, 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one (CAS 1256811-02-5), is a critical initial step.[9] While various methods for the acylation of pyridine rings exist, a common approach involves the use of organometallic reagents. A plausible route starts from 5-Bromo-2-methoxypyridine.[10][11]
-
Protocol:
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Lithiation of 5-Bromo-2-methoxypyridine with a strong base like n-butyllithium at low temperature (-78 °C) to generate the corresponding pyridyllithium species.
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Reaction of the organolithium intermediate with N,N-dimethylacetamide to afford the desired ketone, 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one.
-
Aqueous workup followed by purification, typically by column chromatography, to isolate the pure product.
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Step 2: Claisen-Schmidt Condensation to Yield 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one
The final step is the condensation of the synthesized ketone with formaldehyde.
-
Protocol:
-
Dissolve 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one in a suitable solvent, such as ethanol.[12]
-
Add an aqueous solution of formaldehyde and a base catalyst, typically sodium hydroxide or potassium hydroxide.[12]
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
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The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one.
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Caption: Proposed synthetic workflow for 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one.
Physicochemical and Spectroscopic Characterization
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H8BrNO2 |
| Molecular Weight | 242.07 g/mol |
| Physical State | Likely a solid at room temperature.[9] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. |
| Melting Point | Expected to be in the range of other simple chalcones. |
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the α,β-unsaturated system as doublets, with a coupling constant indicative of a trans configuration.[13][14] Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region. The methoxy group will present as a singlet around 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon (around 190 ppm).[13] The α and β carbons of the enone system will also be readily identifiable.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the conjugated ketone is expected around 1650-1680 cm⁻¹.[2][13] The C=C stretching of the alkene and the aromatic ring will also be present.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Chemical Reactivity and Potential Transformations
The reactivity of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is governed by its key functional groups: the α,β-unsaturated ketone and the bromo-methoxy-pyridine ring.
Reactions of the α,β-Unsaturated Ketone
The conjugated system of the enone is susceptible to both 1,2- and 1,4- (Michael) additions.[15][16]
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Michael Addition: Nucleophiles such as amines, thiols, and carbanions will preferentially attack the β-carbon.[15] This reactivity is fundamental to the biological activity of many chalcones, as they can covalently modify nucleophilic residues in proteins.
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Reduction: The carbonyl group can be selectively reduced to an alcohol using reagents like sodium borohydride. The double bond can be reduced via catalytic hydrogenation.
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Epoxidation: The electron-deficient double bond can be epoxidized using nucleophilic oxidizing agents.
Reactions of the Bromo-methoxy-pyridine Ring
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Cross-Coupling Reactions: The bromine atom on the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further structural diversification.
-
Nucleophilic Aromatic Substitution: The methoxy group at the 2-position can potentially be displaced by strong nucleophiles.
Caption: Key reactive sites and potential transformations of the target molecule.
Potential Biological and Pharmacological Significance
Chalcones are well-established as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][4] The incorporation of a bromo-methoxy-pyridine moiety in 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one may confer unique pharmacological properties.
-
Anticancer Activity: Many chalcone derivatives have shown potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[4]
-
Antimicrobial and Antifungal Activity: The α,β-unsaturated ketone moiety can react with microbial enzymes, leading to antimicrobial and antifungal effects.[1][6]
-
Anti-inflammatory Effects: Chalcones have been reported to inhibit key inflammatory mediators.[5]
The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability. The pyridine nitrogen can participate in hydrogen bonding interactions with biological targets. These features make 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one a promising candidate for screening in various disease models.
Conclusion
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is a novel chalcone derivative with significant potential for applications in medicinal chemistry and materials science. Its synthesis is accessible through well-established synthetic methodologies. The molecule's rich chemical reactivity, stemming from its α,β-unsaturated ketone and substituted pyridine functionalities, offers numerous avenues for further chemical modifications and the development of new molecular entities. The established broad biological activities of the chalcone scaffold suggest that this compound warrants further investigation for its therapeutic potential.
References
[1] Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone-Substituted Chalcones. Bioinorganic Chemistry and Applications, 2012, 1-6. [4] Orlikova, B., Tasdemir, D., Golais, F., Dicato, M., & Diederich, M. (2011). Dietary chalcones with chemopreventive and chemotherapeutic potential. Genes & Nutrition, 6(2), 125-147. [7] Calvino, F., García, J. I., & Ordóñez, M. (2005). Sonochemical synthesis of chalcones catalyzed by activated basic carbons. Tetrahedron Letters, 46(48), 8373-8376. [5] Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic targets: a molecular docking study. Journal of Chemical and Pharmaceutical Research, 7(5), 949-957. [2] Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [6] A Review on Biological Activity of Chalcone Derivatives. (2023, August 11). Googleapis.com. [8] Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [3] Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [15] α,β-Unsaturated carbonyl compound. (n.d.). In Wikipedia. [17] α,β-Unsaturated Carbonyl Compounds. (n.d.). [18] Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. (n.d.). [12] Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis. (2025, December). Benchchem. [19] Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). Rsc.org. [13] A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.Org. [20] (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (n.d.). ResearchGate. [16] 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. (n.d.). [21] Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021, November 24). [14] Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025, May 19). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. (2021, February 9). Chemical Science (RSC Publishing). [22] Synthesis and Characterization of Some Chalcone Derivatives. (n.d.). Science Alert. [23] 4-Bromo-2-Fluoro-3-(Methoxymethoxy)pyridine: A Versatile Organic Compound. (n.d.). [10] 5-Bromo-2-methoxypyridine. (n.d.). PubChem. [24] 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8. (2026, January 13). ChemicalBook. 3-bromo-4-methoxy-pyridine. (n.d.). Sigma-Aldrich. [25] 4-Bromo-2-methoxypyridine. (n.d.). PubChem. [9] 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one. (n.d.). Sigma-Aldrich. [26] 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. (n.d.). MilliporeSigma. [11] 5-Bromo-2-methoxypyridine synthesis. (n.d.). ChemicalBook. [27] 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone | 1196145-15-9. (n.d.). BLDpharm. [28] Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
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